5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is derived from Cordyceps bassiana, a species of Cordyceps known for its anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities . It targets to block AP-1-mediated luciferase activity, suggesting it has an anti-inflammatory function .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid include a molecular weight of 153.13500, a density of 1.381g/cm3, and a boiling point of 329.6ºC at 760mmHg .Scientific Research Applications
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Xanthine Oxidase Inhibitors
- Field : Biochemistry and Pharmacology .
- Application : This compound has been studied as a potential xanthine oxidase inhibitor. Xanthine oxidase is an important target for the treatment of hyperuricemia-associated diseases .
- Method : A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as xanthine oxidase inhibitors (XOIs) with remarkable activities have been reported .
- Results : The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters, including q2 = 0.897, R2 = 0.983, rpred2 = 0.948 in a CoMFA model, and q2 = 0.922, R2 = 0.990, rpred2 = 0.840 in a CoMSIA model .
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Antimicrobial and Anticancer Evaluation
- Field : Medicinal Chemistry .
- Application : This compound has been synthesized and evaluated for its antimicrobial and anticancer properties .
- Method : The exact methods of application or experimental procedures are not specified in the available resources .
- Results : The results or outcomes of these evaluations are not specified in the available resources .
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Anti-Oxidative and Anti-Cancer
- Field : Medicinal Chemistry .
- Application : This compound is found in Cordyceps bassiana, a species known for its anti-oxidative and anti-cancer properties .
- Method : The exact methods of application or experimental procedures are not specified in the available resources .
- Results : The compound is known to block AP-1-mediated luciferase activity, implying it has an anti-inflammatory function .
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Anti-Inflammatory and Anti-Diabetic
- Field : Medicinal Chemistry .
- Application : The compound has been studied for its anti-inflammatory and anti-diabetic properties .
- Method : The exact methods of application or experimental procedures are not specified in the available resources .
- Results : The results or outcomes of these evaluations are not specified in the available resources .
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Chemical Synthesis
- Field : Organic Chemistry .
- Application : This compound is often used as a building block in the synthesis of more complex organic molecules .
- Method : The exact methods of application or experimental procedures are not specified in the available resources .
- Results : The results or outcomes of these evaluations are not specified in the available resources .
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Heterocycle Synthesis
- Field : Organic Chemistry .
- Application : This compound has been used in the synthesis of 1,5-naphthyridines, a class of heterocyclic compounds .
- Method : The exact methods of application or experimental procedures are not specified in the available resources .
- Results : The results or outcomes of these evaluations are not specified in the available resources .
Safety And Hazards
The safety data sheet for 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid indicates that it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). Precautionary statements include avoiding inhalation of dust/vapor and contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)3-8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMBPQCQDHMSEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495831 | |
Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
CAS RN |
66909-27-1 | |
Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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